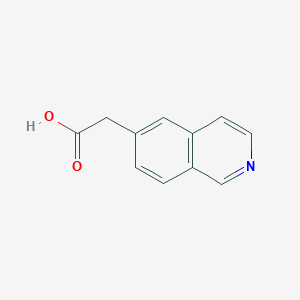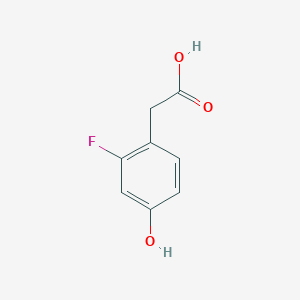
2-Fluoro-4-hydroxyphenylacetic acid
説明
2-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7FO3 It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxyphenylacetic acid typically involves the fluorination of 4-hydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine source, such as fluorine gas or a fluorinating agent like Selectfluor, is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-Fluoro-4-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-4-hydroxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
類似化合物との比較
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
4-Hydroxyphenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness: 2-Fluoro-4-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated or differently fluorinated analogs.
特性
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJEGWOCHZSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598371 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68886-07-7 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
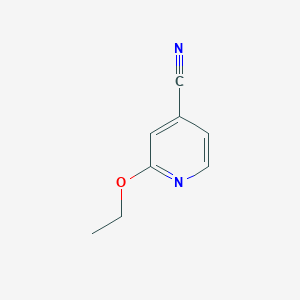
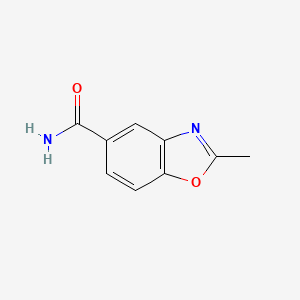
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)
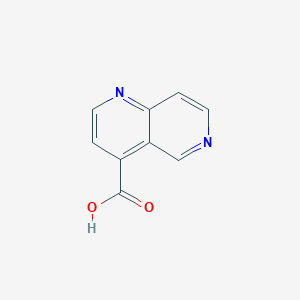


![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
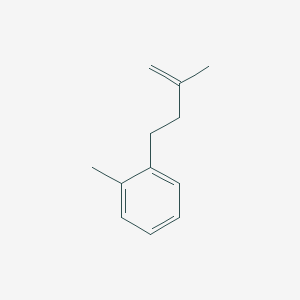
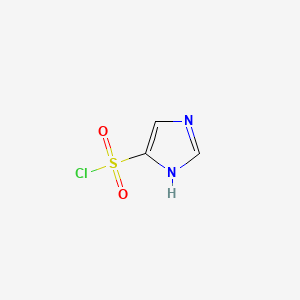
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)
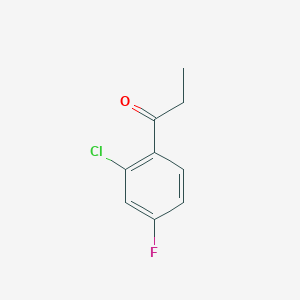
![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
